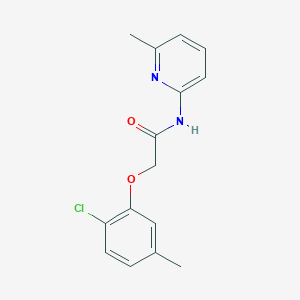
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
説明
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as XMD8-92, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and dysregulation of this pathway has been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. XMD8-92 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases, making it an important molecule of interest in the field of scientific research.
作用機序
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide exerts its therapeutic effects by inhibiting the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and dysregulation of this pathway has been implicated in various diseases. 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide binds to the intracellular protein Dishevelled (Dvl), which is a key regulator of the Wnt/β-catenin pathway. This binding prevents the activation of downstream signaling events, ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In osteoporosis, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase bone mass and strength by promoting bone formation and inhibiting bone resorption. In Alzheimer's disease, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain.
実験室実験の利点と制限
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied in preclinical models, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide also has some limitations. It has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, its specificity for the Wnt/β-catenin pathway may limit its use in diseases where other signaling pathways are involved.
将来の方向性
There are several future directions for research on 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One potential direction is to study its efficacy in clinical trials for various diseases, including cancer, osteoporosis, and Alzheimer's disease. Another direction is to explore its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Overall, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is a promising molecule with potential therapeutic applications in multiple diseases, making it an important area of research in the scientific community.
科学的研究の応用
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied in preclinical models of various diseases, including cancer, osteoporosis, and Alzheimer's disease. In cancer, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and colon cancer cells. In osteoporosis, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase bone mass and strength by promoting bone formation and inhibiting bone resorption. In Alzheimer's disease, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain.
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-6-7-12(16)13(8-10)20-9-15(19)18-14-5-3-4-11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTCAZKANOWFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




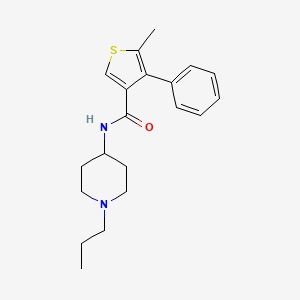
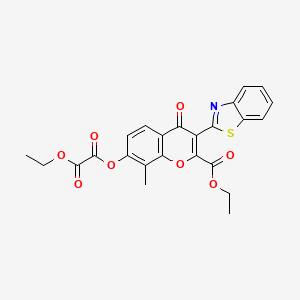
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-(4-ethoxyphenyl)ethanone](/img/structure/B4735875.png)
![2-(3,4-dimethylphenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4735882.png)
![3-[(2-ethylphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B4735889.png)
![3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4735895.png)
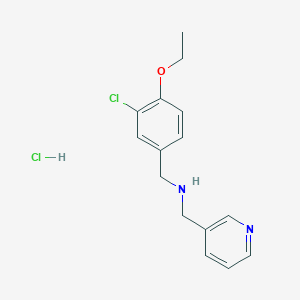

![N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4735909.png)
![5-{[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4735912.png)
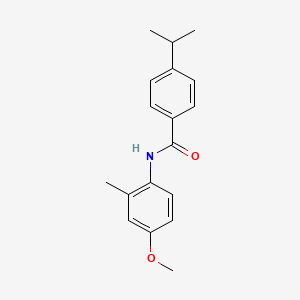
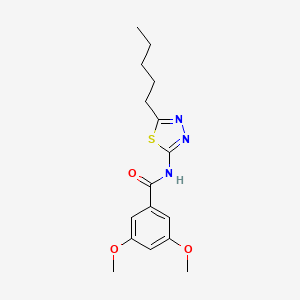
![4-ethyl-7-methyl-5-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-2-one](/img/structure/B4735932.png)